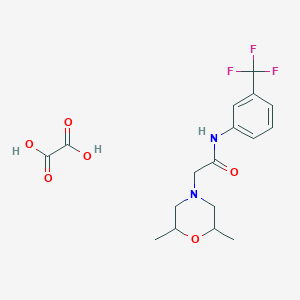
(3-苯基环戊基)甲胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Phenylcyclopentyl)methanamine;hydrochloride is a chemical compound with the molecular formula C12H17N·HCl. It is a hydrochloride salt form of (3-Phenylcyclopentyl)methanamine, which is a derivative of cyclopentylmethanamine with a phenyl group attached to the cyclopentane ring. This compound is used in various scientific research applications due to its unique chemical properties.
科学研究应用
(3-Phenylcyclopentyl)methanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
If you’re working in a research setting, you might consider experimental approaches to gather this information. Techniques could include biochemical assays to identify targets, cell-based assays to understand the mode of action, and pharmacokinetic studies in suitable animal models.
Please consult with a healthcare professional or a researcher for more information. They might have access to more resources or databases that could provide more information about this specific compound.
Remember, it’s important to handle all chemicals with care, following appropriate safety protocols. The compound “(3-Phenylcyclopentyl)methanamine;hydrochloride” should be handled appropriately to ensure safety .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylcyclopentyl)methanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentylmethanamine.
Phenylation: The cyclopentylmethanamine undergoes a phenylation reaction where a phenyl group is introduced to the cyclopentane ring. This can be achieved through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride (AlCl3).
Formation of Hydrochloride Salt: The resulting (3-Phenylcyclopentyl)methanamine is then reacted with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (3-Phenylcyclopentyl)methanamine;hydrochloride may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:
Reaction Vessel: A large reaction vessel equipped with temperature and pressure control systems.
Catalyst Addition: The addition of catalysts and reagents in precise amounts.
Purification: The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.
化学反应分析
Types of Reactions
(3-Phenylcyclopentyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
相似化合物的比较
Similar Compounds
Cyclopentylmethanamine: The parent compound without the phenyl group.
Phenylcyclopentane: A similar compound with a phenyl group attached to the cyclopentane ring but lacking the amine group.
Cyclopentylamine: A related compound with an amine group attached to the cyclopentane ring.
Uniqueness
(3-Phenylcyclopentyl)methanamine;hydrochloride is unique due to the presence of both the phenyl group and the amine group on the cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
属性
IUPAC Name |
(3-phenylcyclopentyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11;/h1-5,10,12H,6-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPKGYNMRDLKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B2516511.png)
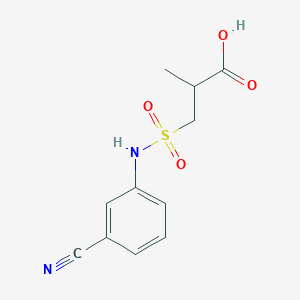
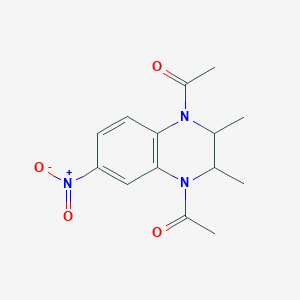
![1-[1-(4-Bromophenyl)propyl]piperazine](/img/structure/B2516517.png)
![1-chloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]isoquinoline-3-carboxamide](/img/structure/B2516518.png)
![5-(furan-2-yl)-2-(pyrrolidine-1-carbonyl)-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine](/img/structure/B2516519.png)

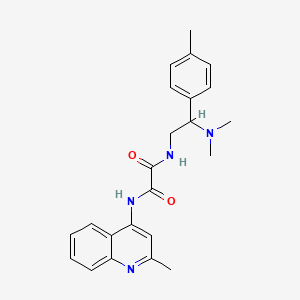
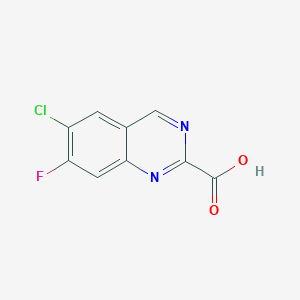

![2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2516526.png)
![5-{[(furan-2-yl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2516528.png)
